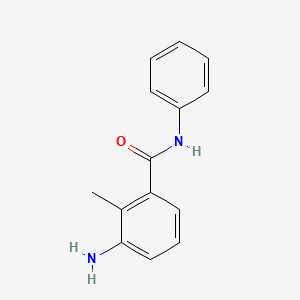3-amino-2-methyl-N-phenylbenzamide
CAS No.: 926248-76-2
Cat. No.: VC6611615
Molecular Formula: C14H14N2O
Molecular Weight: 226.279
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926248-76-2 |
|---|---|
| Molecular Formula | C14H14N2O |
| Molecular Weight | 226.279 |
| IUPAC Name | 3-amino-2-methyl-N-phenylbenzamide |
| Standard InChI | InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) |
| Standard InChI Key | FNQCVQGZMCIKOL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3-Amino-2-methyl-N-phenylbenzamide consists of a benzamide backbone substituted with an amino group at the third position, a methyl group at the second position, and an N-phenyl moiety. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical databases. The compound’s structure is validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, which confirm the presence of characteristic peaks for the aromatic protons, amide carbonyl, and methyl groups .
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1. The compound’s LogP value of 3.1266 indicates moderate lipophilicity, suggesting favorable membrane permeability for potential drug candidates . Its polar surface area (PSA) of 46.33 Ų aligns with typical amide-containing molecules, influencing solubility and bioavailability.
Table 1: Physicochemical Properties of 3-Amino-2-Methyl-N-Phenylbenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.274 g/mol |
| Exact Mass | 226.111 Da |
| LogP | 3.1266 |
| Polar Surface Area | 46.33 Ų |
| HS Code | 2924299090 |
Synthesis and Manufacturing
Traditional Synthetic Routes
The compound is synthesized via amide bond formation between 3-amino-2-methylbenzoic acid derivatives and N-phenylamine. A patent by Sartori et al. (US2005/124664 A1) details a stepwise approach involving:
-
Activation of the carboxylic acid using coupling agents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
-
Condensation with N-methylaniline in dichloromethane (DCM) under mild basic conditions (NaHCO₃) .
This method yields the target compound with a purity >95%, as confirmed by HPLC.
Microreactor-Enhanced Synthesis
Table 2: Microreactor Performance for 3-Amino-2-Methyl-N-Phenylbenzamide Synthesis
| Temperature (°C) | Residence Time (s) | Yield (%) | Byproduct (%) |
|---|---|---|---|
| 30 | 420 | 42 | 8 |
| 50 | 420 | 58 | 12 |
| 70 | 420 | 76 | 18 |
Structurally related N-phenylbenzamide derivatives exhibit potent antiviral effects. Compound 1e (a close analog) inhibits EV71 replication with IC₅₀ values of 5.7–12 μM across multiple strains (SZ-98, JS-52-3, H, BrCr) . Cytotoxicity assays in Vero cells reveal a high selectivity index (TC₅₀ = 620 μM), surpassing the reference drug pirodavir (TC₅₀ = 31 μM) . These findings suggest that 3-amino-2-methyl-N-phenylbenzamide could serve as a scaffold for developing broad-spectrum antiviral agents.
Structure-Activity Relationships (SAR)
-
Amide Group Criticality: Removal or modification of the amide moiety drastically reduces activity, underscoring its role in target binding .
-
Substituent Effects: Methyl groups at the ortho position enhance metabolic stability by shielding the amide bond from enzymatic degradation .
-
Aromatic Substitutions: Electron-donating groups (e.g., methoxy) on the phenyl ring improve potency but may compromise solubility .
Industrial and Regulatory Considerations
Regulatory Status and HS Code
Classified under HS Code 2924299090, the compound falls under "other cyclic amides and derivatives." Regulatory data indicate a 17% value-added tax (VAT) and a 13% tax rebate rate in key manufacturing regions .
Applications in Drug Development
As a versatile intermediate, 3-amino-2-methyl-N-phenylbenzamide is utilized in synthesizing kinase inhibitors and antiviral agents. Its compatibility with continuous flow systems positions it as a candidate for large-scale pharmaceutical production .
Optimization Strategies and Future Directions
Enhancing Synthetic Efficiency
Combining microreactor technology with machine learning algorithms could further optimize temperature and residence time parameters, minimizing byproducts while maximizing yield.
Expanding Biological Profiling
Future studies should evaluate the compound’s activity against emerging viral strains (e.g., SARS-CoV-2 variants) and explore synergies with existing antivirals like remdesivir.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume